![molecular formula C15H17N5O3 B2771766 2-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034247-33-9](/img/structure/B2771766.png)
2-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Description
2-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.333. The purity is usually 95%.
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Scientific Research Applications
Anti-Fibrosis Activity
The pyrimidine moiety in this compound has been explored for its anti-fibrotic potential. Researchers synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their activities against immortalized rat hepatic stellate cells (HSC-T6) . Among these compounds, two stand out:
Furthermore, these compounds effectively inhibited collagen expression and hydroxyproline content in cell culture medium, suggesting their potential as novel anti-fibrotic drugs .
FGFR Inhibition
Abnormal activation of the FGFR (Fibroblast Growth Factor Receptor) signaling pathway is implicated in various tumors. The compound’s 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated potent activities against FGFR1, FGFR2, and FGFR3 . Targeting FGFRs represents an attractive strategy for cancer therapy.
Coordination Chemistry
Complexes based on similar pyridine-containing ligands have been studied in coordination chemistry. For instance, Co(II) complexes formed with 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) exhibit intriguing 3D frameworks with porous structures . These frameworks could have applications in areas such as gas storage or catalysis.
properties
IUPAC Name |
2-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-11-4-5-13(18-17-11)23-12-6-8-19(9-12)15(22)10-20-14(21)3-2-7-16-20/h2-5,7,12H,6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGMRFQANMFNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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